Methyl 5-nitroquinoline-3-carboxylate
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Overview
Description
Methyl 5-nitroquinoline-3-carboxylate is a quinoline derivative with significant importance in various fields of chemistry and pharmacology. This compound is characterized by a quinoline ring system substituted with a nitro group at the 5-position and a carboxylate ester group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitroquinoline-3-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of quinoline-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitroquinoline-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Methyl 5-aminoquinoline-3-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-nitroquinoline-3-carboxylic acid.
Scientific Research Applications
Methyl 5-nitroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-nitroquinoline-3-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .
Comparison with Similar Compounds
Quinoline-3-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitroquinoline: Lacks the carboxylate ester group, affecting its reactivity and applications.
Methyl 6-nitroquinoline-3-carboxylate: Similar structure but with the nitro group at the 6-position, leading to different reactivity and biological activity.
Uniqueness: Methyl 5-nitroquinoline-3-carboxylate is unique due to the specific positioning of the nitro and carboxylate ester groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 5-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13(15)16/h2-6H,1H3 |
InChI Key |
OXIGORDBUPVJDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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